molecular formula C13H11IO B1444690 1-(o-Tolyloxy)-2-iodobenzene CAS No. 884512-16-7

1-(o-Tolyloxy)-2-iodobenzene

Cat. No.: B1444690
CAS No.: 884512-16-7
M. Wt: 310.13 g/mol
InChI Key: CACBGNZKXQXVQM-UHFFFAOYSA-N
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Description

1-(o-Tolyloxy)-2-iodobenzene is a specialized aryl ether and aryl iodide building block of significant interest in synthetic organic chemistry and pharmaceutical research. Its molecular structure incorporates both an electron-rich o-tolyloxy (2-methylphenoxy) group and a reactive iodine atom on a benzene ring, making it a versatile precursor for metal-catalyzed cross-coupling reactions. Researchers primarily utilize this compound in C-O bond-forming reactions to construct complex diaryl ether scaffolds, which are privileged structures in many active pharmaceutical ingredients (APIs) with reported antihypertensive, antimicrobial, and anti-diabetic properties. The iodine substituent acts as an excellent leaving group, enabling efficient palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings to introduce diverse functional groups. Strictly for Research Use Only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodo-2-(2-methylphenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H11IO/c1-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACBGNZKXQXVQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801300203
Record name 1-Iodo-2-(2-methylphenoxy)benzene
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Molecular Weight

310.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884512-16-7
Record name 1-Iodo-2-(2-methylphenoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884512-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Iodo-2-(2-methylphenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801300203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 O Tolyloxy 2 Iodobenzene and Derived Precursors

Strategies for Carbon-Oxygen Bond Formation in o-Iodo Diaryl Ethers

The construction of the diaryl ether core of 1-(o-tolyloxy)-2-iodobenzene can be approached through classical nucleophilic aromatic substitution or more modern transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Approaches for Aryloxy Formation

Nucleophilic aromatic substitution (SNAr) is a pathway for the formation of aryl ethers. This reaction typically involves the displacement of a leaving group, such as a halide, from an aromatic ring by a nucleophile. In the context of synthesizing this compound, this would involve the reaction of an o-iodophenoxide with an activated tolyl electrophile or, more commonly, the reaction of o-cresolate with an activated o-iodoaromatic compound. For a successful SNAr reaction, the aromatic ring undergoing substitution is generally activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

A classic example of a copper-promoted nucleophilic aromatic substitution for ether synthesis is the Ullmann condensation. organic-chemistry.orgwikipedia.org This reaction traditionally requires harsh conditions, including high temperatures (often exceeding 210°C) and the use of stoichiometric amounts of copper. organic-chemistry.org The reaction is typically carried out in high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF). organic-chemistry.orgnih.gov The reactivity of the aryl halide follows the trend I > Br > Cl. While effective, the demanding conditions of the traditional Ullmann condensation can limit its applicability.

Modern advancements in the Ullmann-type reaction have led to the development of catalytic systems that operate under milder conditions. These improved methods often utilize soluble copper catalysts supported by ligands such as diamines and acetylacetonates, allowing the reaction to proceed at lower temperatures. organic-chemistry.org

Transition-Metal-Catalyzed Cross-Coupling Reactions for Diaryl Ether Synthesis (e.g., Buchwald-Hartwig C-O coupling)

The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful and versatile method for the synthesis of diaryl ethers under milder conditions than the traditional Ullmann condensation. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction involves the coupling of an aryl halide or pseudohalide with an alcohol or phenol (B47542). organic-chemistry.org For the synthesis of this compound, this would typically involve the reaction of 2-iodophenol with an appropriate tolyl partner or o-cresol with 1,2-diiodobenzene, in the presence of a palladium catalyst, a suitable ligand, and a base.

The catalytic cycle of the Buchwald-Hartwig C-O coupling reaction is understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the phenoxide, and subsequent reductive elimination to form the diaryl ether and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle.

The reaction conditions for Buchwald-Hartwig C-O couplings are generally milder than those for the Ullmann condensation, often proceeding at temperatures ranging from room temperature to around 100°C. A variety of bases, such as sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃), can be used, with the choice of base depending on the specific substrates and catalyst system. wuxiapptec.com

Preparation of Hypervalent Iodine(III) Reagents from o-Iodoaryl Precursors

Ortho-iodoaryl compounds, such as this compound, are valuable precursors for the synthesis of a variety of hypervalent iodine(III) reagents. These reagents are known for their utility as mild and selective oxidizing agents and as electrophilic sources of aryl groups in organic synthesis.

Oxidative Generation of Iodosylarenes and [Bis(acyloxy)iodo]arenes

Iodosylarenes (ArIO) and [bis(acyloxy)iodo]arenes (ArI(OOCR)₂) are important classes of hypervalent iodine(III) compounds. Iodosylarenes are typically prepared by the hydrolysis of (dichloroiodo)arenes or (diacetoxyiodo)arenes. wikipedia.org

A common and direct method for the preparation of [bis(acyloxy)iodo]arenes involves the oxidation of iodoarenes. wikipedia.org For instance, (diacetoxyiodo)benzene (PIDA) can be prepared by the reaction of iodobenzene (B50100) with peracetic acid in acetic acid. wikipedia.orgsci-hub.sescribd.com This methodology can be applied to ortho-iodo diaryl ethers like this compound to yield the corresponding [bis(acyloxy)iodo]arene.

The general procedure involves treating the iodoarene with an oxidizing agent in the presence of a carboxylic acid. Common oxidants include peroxy acids, sodium perborate, and potassium peroxydisulfate. wikipedia.orgsci-hub.se The resulting [bis(acyloxy)iodo]arenes are often stable, crystalline solids that can be isolated and purified.

Table 1: Examples of Oxidants for the Preparation of [Bis(acyloxy)iodo]arenes from Iodoarenes
IodoareneOxidantCarboxylic AcidProduct
IodobenzenePeracetic acidAcetic acid(Diacetoxyiodo)benzene
IodobenzeneSodium perborateAcetic acid(Diacetoxyiodo)benzene
IodobenzenePotassium peroxydisulfateAcetic acid(Diacetoxyiodo)benzene

Formation of Aryliodine(III) Organosulfonates

Aryliodine(III) organosulfonates, such as [hydroxy(tosyloxy)iodo]arenes (HTIBs), are highly useful reagents in organic synthesis, often referred to as Koser's reagent. These compounds can be prepared from iodoarenes through a multi-step process or, more conveniently, via one-pot procedures.

A common method for the synthesis of HTIBs involves the in-situ generation of a hypervalent iodine species from an iodoarene, followed by treatment with a sulfonic acid, such as p-toluenesulfonic acid (TsOH). For example, an iodoarene can be oxidized with an oxidant like m-chloroperbenzoic acid (mCPBA) in the presence of TsOH to directly yield the corresponding [hydroxy(tosyloxy)iodo]arene. jocpr.comresearchgate.net

This one-pot methodology is advantageous as it avoids the isolation of intermediate hypervalent iodine compounds, which can sometimes be unstable. The reaction conditions are generally mild, and the products are often obtained in high yields.

Direct and One-Pot Synthesis of Diaryliodonium Salts from Aryl Iodides

Diaryliodonium salts are another important class of hypervalent iodine(III) reagents, serving as efficient arylating agents. One-pot syntheses of diaryliodonium salts directly from aryl iodides have been developed, offering a more streamlined and atom-economical approach compared to traditional multi-step methods. beilstein-journals.orgdiva-portal.orgorganic-chemistry.orgrsc.org

These one-pot procedures typically involve the oxidation of an aryl iodide in the presence of an arene and a suitable acid, which provides the counterion for the resulting diaryliodonium salt. A variety of oxidants can be employed, with Oxone® (2KHSO₅·KHSO₄·K₂SO₄) and mCPBA being common choices. beilstein-journals.orgorganic-chemistry.org The reaction is often carried out in the presence of a strong acid like sulfuric acid or a sulfonic acid such as triflic acid (TfOH) or tosic acid (TsOH). beilstein-journals.orgorganic-chemistry.org

For the synthesis of a diaryliodonium salt derived from this compound, this precursor would be reacted with an arene, such as toluene, in the presence of an oxidant and a strong acid. This would lead to the formation of a diaryliodonium salt where one of the aryl groups is the 2-(o-tolyloxy)phenyl moiety. The choice of arene and acid allows for the synthesis of a wide range of symmetric and unsymmetric diaryliodonium salts with different counterions.

Table 2: Examples of One-Pot Syntheses of Diaryliodonium Salts
Aryl IodideAreneOxidantAcidProduct
IodobenzeneTolueneOxoneSulfuric Acid(4-Methylphenyl)(phenyl)iodonium salt
IodobenzeneAnisolemCPBATriflic Acid(4-Methoxyphenyl)(phenyl)iodonium triflate
IodobenzeneMesitylenemCPBATosylic Acid(Mesityl)(phenyl)iodonium tosylate

Divergent Synthetic Pathways to Functionalized o-Iodoaryloxy Compounds

The synthesis of functionalized o-iodoaryloxy compounds, a key structural motif in various organic molecules, can be achieved through several divergent cross-coupling strategies. These methodologies primarily revolve around the formation of a diaryl ether linkage, where one of the aryl rings is substituted with an iodine atom at the ortho position. The two most prominent methods for constructing this C-O bond are the Ullmann condensation and the Chan-Lam coupling, both of which utilize copper catalysts. Additionally, palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have been adapted for diaryl ether synthesis. These pathways offer flexibility in the choice of starting materials, allowing for the synthesis of a diverse range of functionalized o-iodoaryloxy compounds.

The classic Ullmann condensation, first reported by Fritz Ullmann in 1905, involves the copper-catalyzed reaction between a phenol and an aryl halide in the presence of a base. synarchive.com This reaction has been a cornerstone in the synthesis of diaryl ethers for over a century. rsc.org The traditional conditions often required stoichiometric amounts of copper and high reaction temperatures. rsc.org However, significant advancements have been made to improve the efficiency and mildness of the Ullmann condensation. These improvements include the use of catalytic amounts of copper salts, such as copper(I) oxide (Cu₂O) or copper(I) iodide (CuI), in conjunction with various ligands and bases. organic-chemistry.org The choice of solvent and base plays a crucial role in the success of the coupling reaction. rsc.org For instance, the use of cesium carbonate (Cs₂CO₃) as a base in acetonitrile has been shown to be effective. organic-chemistry.org

A more recent and milder alternative for the synthesis of diaryl ethers is the Chan-Lam coupling reaction. wikipedia.org This method, developed independently by Dominic Chan, David Evans, and Patrick Lam, involves the copper-catalyzed cross-coupling of a phenol with an arylboronic acid. wikipedia.orgnih.gov A key advantage of the Chan-Lam coupling is that it can often be conducted at room temperature and is tolerant of a wide range of functional groups. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by copper(II) acetate (B1210297) (Cu(OAc)₂) in the presence of a base. thieme-connect.com The mechanism is believed to proceed through the formation of a copper(III)-aryl-alkoxide intermediate, which then undergoes reductive elimination to form the diaryl ether. wikipedia.org

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig reaction, have also been successfully applied to the synthesis of diaryl ethers. rsc.org This approach involves the coupling of an aryl halide or triflate with a phenol in the presence of a palladium catalyst and a suitable phosphine ligand. rsc.org While highly effective, the cost of palladium catalysts can be a drawback for large-scale synthesis compared to the more economical copper-based systems. organic-chemistry.org

The choice between these divergent pathways often depends on the specific functionality present in the desired o-iodoaryloxy compound and the availability of the starting materials. For the synthesis of a compound like this compound, one could envision an Ullmann approach coupling o-cresol with 1,2-diiodobenzene or a Chan-Lam approach coupling o-cresol with 2-iodophenylboronic acid. The following tables summarize the typical reaction conditions for the Ullmann and Chan-Lam diaryl ether syntheses.

Table 1: Typical Reaction Conditions for Ullmann Diaryl Ether Synthesis

ComponentExampleRoleReference
Aryl Halide Aryl iodide or Aryl bromideElectrophile organic-chemistry.org
Phenol Substituted or unsubstituted phenolNucleophile organic-chemistry.org
Copper Catalyst Copper(I) oxide (Cu₂O) or Copper(I) iodide (CuI)Catalyst organic-chemistry.org
Ligand Salicylaldoxime or DimethylglyoximeAccelerates reaction organic-chemistry.org
Base Cesium carbonate (Cs₂CO₃)Proton scavenger organic-chemistry.org
Solvent AcetonitrileReaction medium organic-chemistry.org
Temperature Varies, often elevatedProvides activation energy rsc.org

Table 2: Typical Reaction Conditions for Chan-Lam Diaryl Ether Synthesis

ComponentExampleRoleReference
Arylboronic Acid Substituted or unsubstituted arylboronic acidElectrophile thieme-connect.com
Phenol Substituted or unsubstituted phenolNucleophile thieme-connect.com
Copper Catalyst Copper(II) acetate (Cu(OAc)₂)Catalyst nih.govthieme-connect.com
Base Triethylamine or PyridineProton scavenger wikipedia.orgthieme-connect.com
Solvent DichloromethaneReaction medium thieme-connect.com
Temperature Room temperatureMild reaction condition wikipedia.orgnih.gov

Reactivity Profiles and Mechanistic Investigations of 1 O Tolyloxy 2 Iodobenzene and Its Derivatives

Role as an Aryne Precursor in Advanced Transformations

1-(o-Tolyloxy)-2-iodobenzene belongs to the broader class of ortho-iodoaryl sulfonates and related compounds that are well-established precursors for aryne generation. These molecules offer a reliable and often mild route to these highly reactive intermediates, enabling a wide range of subsequent transformations.

Generation of Benzyne (B1209423) and Substituted Arynes from ortho-Iodoaryl Triflates

ortho-Iodoaryl triflates are among the most common and versatile aryne precursors. The general strategy involves an iodine-metal exchange reaction followed by a β-elimination of the triflate group. oup.com This process can be initiated by various organometallic reagents, such as Grignard reagents or organolithium compounds. oup.comwikipedia.org For example, treatment of an ortho-iodoaryl triflate with reagents like (trimethylsilylmethyl)magnesium chloride can efficiently generate the corresponding aryne even at low temperatures. oup.com

This methodology is not limited to the generation of unsubstituted benzyne. By starting with appropriately substituted ortho-iodoaryl triflates, a diverse array of substituted arynes can be accessed. This allows for the introduction of various functional groups onto the aryne core, which can then be carried through to the final products. oup.comresearchgate.net The mild conditions often associated with these precursors, particularly when compared to methods requiring very strong bases or high temperatures, make them compatible with a wide range of functional groups on both the aryne precursor and the trapping agent. oup.comnih.gov

Precursor TypeActivatorKey Feature
ortho-Iodoaryl TriflatesGrignard Reagents (e.g., (trimethylsilyl)methyl)magnesium chloride)Efficient generation under mild conditions. oup.com
ortho-Iodoaryl TriflatesOrganolithium Reagents (e.g., n-butyllithium)Classic method for aryne generation. oup.com
ortho-Silylaryl TriflatesFluoride Source (e.g., CsF, TBAF)"Kobayashi's precursor"; allows for slow, controlled generation of aryne. nih.govresearchgate.netabcr.com
Diaryliodonium SaltsBase (e.g., LiHMDS)ortho-Deprotonation generates the aryne intermediate. nih.gov

Mechanistic Aspects of Aryne Formation and Reactivity

The formation of an aryne from an ortho-iodoaryl triflate activated by an organometallic reagent proceeds through a well-defined pathway. The first step is an iodine-metal exchange, creating a transient organometallic species. This is immediately followed by the elimination of the metal triflate salt, resulting in the formation of the strained triple bond of the aryne. oup.com

Once generated, the benzyne intermediate is highly electrophilic due to the poor overlap of the in-plane p-orbitals that form the "new" pi bond. wikipedia.org This makes it highly susceptible to attack by a wide variety of nucleophiles and dienes. The low-lying LUMO of the aryne readily interacts with the HOMO of nucleophiles, driving the reaction forward. wikipedia.org The reactions of arynes can be broadly categorized into nucleophilic additions, pericyclic reactions (like [4+2] and [2+2] cycloadditions), and bond-insertion reactions. wikipedia.org

The choice of activator can be crucial. For instance, the use of (trimethylsilylmethyl)magnesium chloride has been shown to be advantageous for generating arynes that bear base-sensitive functionalities, as it is moderately nucleophilic and basic. oup.com

Regioselectivity in Reactions of Unsymmetrical Arynes

When an unsymmetrical aryne is generated, the regioselectivity of its subsequent reaction with a nucleophile or trapping agent becomes a critical issue. The outcome is governed by a combination of electronic and steric factors, often rationalized by the "aryne distortion model". researchgate.netnih.gov This model suggests that substituents on the aryne ring can polarize the triple bond by distorting the bond angles, making one of the sp-hybridized carbons more electrophilic and thus more susceptible to nucleophilic attack. nih.gov

For example, electron-withdrawing groups can significantly influence the regioselectivity of nucleophilic addition. The nucleophile will preferentially attack the carbon atom of the triple bond that is farther from the electron-withdrawing group, where the partial positive charge is greater. nih.gov This principle allows for the controlled synthesis of highly substituted aromatic compounds, which can be challenging to achieve through other methods. nih.govresearchgate.net DFT computations have been employed to predict and explain the observed regioselectivities, confirming that substituent effects play a key role in polarizing the aryne intermediate. nih.govnih.gov

Participation in Hypervalent Iodine(III)-Mediated Oxidative Transformations

Beyond their role as aryne precursors, diaryliodonium salts derived from compounds like this compound are pivotal reagents in hypervalent iodine chemistry. diva-portal.orgresearchgate.net Hypervalent iodine(III) compounds are valued for their low toxicity, accessibility, and ability to act as powerful electrophiles and oxidizing agents under mild conditions. nih.govorganic-chemistry.orgprinceton.edu

Oxidative Functionalizations (e.g., C-H Functionalization, C-C, C-Heteroatom Bond Formations)

Diaryliodonium salts are excellent arylating agents, capable of transferring an aryl group to a wide range of carbon and heteroatom nucleophiles. diva-portal.orgnih.govncl.ac.uk These reactions are typically metal-free and proceed with high efficiency. The general mechanism involves the nucleophilic attack on the electrophilic iodine(III) center, followed by reductive elimination of an iodoarene, which is often the more electron-rich aryl group, leaving the desired arylated product.

Recent advancements have focused on one-pot procedures where the hypervalent iodine(III) reagent is formed in situ. For example, an iodoarene can be oxidized in the presence of an arene to form an unsymmetrical diaryliodonium salt, which can then react with a nucleophile in the same pot. d-nb.infonih.gov This strategy has been successfully applied to C-H functionalization, where a C-H bond of an arene is effectively converted into a C-C or C-heteroatom bond. d-nb.info

Examples of Hypervalent Iodine(III)-Mediated Functionalizations:

Reaction TypeNucleophileProduct
N-ArylationAmines, AnilinesDiaryl- and Triarylamines diva-portal.org
O-ArylationWater, AlcoholsDiaryl Ethers diva-portal.org
NitrationNitrite ion (NaNO₂)Nitroarenes d-nb.infonih.gov
AzidationAzide ion (NaN₃)Aryl Azides d-nb.info

The chemoselectivity in unsymmetrical diaryliodonium salts is a key feature. Generally, the nucleophile will preferentially attack and displace the more electron-deficient aryl group, allowing the more electron-rich aryl moiety to act as a "dummy" ligand. nih.govscripps.edu

Rearrangement and Migration Reactions Facilitated by Hypervalent Iodine

Hypervalent iodine(III) reagents are known to facilitate a variety of rearrangement reactions, often involving 1,2-aryl or alkyl migrations. nih.govd-nb.inforsc.orgresearchgate.net These transformations are typically initiated by the electrophilic activation of a double bond or another nucleophilic site by the iodine(III) species. This generates a cationic intermediate that is prone to rearrangement. nih.gov

For instance, the treatment of certain alkenes with iodine(III) reagents can trigger oxidative rearrangements to yield α-arylated ketones. d-nb.info The mechanism involves the formation of an iodonium (B1229267) intermediate, followed by the migration of an aryl group to an adjacent carbon, ultimately leading to the rearranged product after reductive elimination of the iodoarene. nih.govd-nb.info Chiral hypervalent iodine reagents have been developed to achieve these rearrangements with high enantioselectivity, providing a metal-free route to valuable chiral building blocks. d-nb.info These reactions highlight the ability of hypervalent iodine compounds to induce complex transformations, including ring expansions, ring contractions, and other skeletal reorganizations, under mild conditions. nih.govrsc.orgresearchgate.net

Oxidative Cyclization Reactions Leading to Heterocyclic Frameworks

One of the most powerful applications of 2-iodo-diaryl ether substrates like this compound is their ability to undergo intramolecular oxidative cyclization to form dibenzofurans. This transformation forges a new carbon-carbon bond, leading to a rigid, planar heterocyclic system of significant interest in materials science and medicinal chemistry.

The reaction is typically mediated by an oxidant which converts the iodide into a hypervalent iodine(III) species in situ. This electrophilic iodine center then facilitates an intramolecular C-H activation and subsequent C-C bond formation. Palladium catalysis is also a highly effective method for this transformation. For the related substrate, 2-arylphenols, palladium(II) catalysts in the presence of an oxidant like tert-butyl peroxybenzoate can effect the intramolecular C-H bond activation and C-O bond formation to yield dibenzofurans. nih.govtohoku.ac.jp In these palladium-catalyzed pathways, kinetic isotope effect studies have suggested that the C-H bond cleavage is the rate-limiting step of the reaction. nih.govtohoku.ac.jp While specific studies on this compound are not prevalent, the mechanism is expected to follow a similar pathway involving an intramolecular C-C bond formation to yield a substituted dibenzofuran (B1670420).

The general mechanism for such palladium-catalyzed cyclizations involves the formation of a palladacycle intermediate, followed by reductive elimination to furnish the dibenzofuran product and regenerate the active palladium catalyst.

Table 1: Examples of Oxidative Cyclization Conditions for Diaryl Precursors Data based on analogous transformations of 2-arylphenols leading to dibenzofurans.

Catalyst Oxidant Solvent Temperature (°C) Yield (%) Reference
Pd(OAc)₂ t-BuOOBz Toluene 110 85 nih.gov
Pd(OAc)₂ K₂S₂O₈ AcOH 120 78 nih.gov

Electrophilic and Nucleophilic Characteristics of the Iodine Center in Reaction Mechanisms

The iodine atom in this compound is central to its reactivity. In its standard divalent state (iodide), the carbon-iodine bond is susceptible to oxidative addition by transition metals, a key step in cross-coupling reactions. However, the iodine center itself can exhibit profound electrophilic character, particularly when oxidized to a hypervalent state, such as in diaryliodonium salts. ncl.ac.uknih.gov

Hypervalent iodine chemistry is founded on the principle that the iodine(III) center is highly electrophilic and susceptible to nucleophilic attack. princeton.edu This is coupled with the excellent leaving group ability of the corresponding iodobenzene (B50100) moiety. princeton.edu When this compound is part of a diaryliodonium salt, it can serve as a potent arylating agent. The distribution of electron density in the hypervalent bond renders the iodine atom electrophilic, making it a target for nucleophiles. diva-portal.orgcardiff.ac.uk Reactions of diaryliodonium salts with nucleophiles can proceed via direct substitution on the iodine atom or through transition metal-mediated pathways. ncl.ac.uksemanticscholar.org In the absence of a metal catalyst, a nucleophile attacks the iodine center, which can lead to ligand coupling and reductive elimination of the desired product along with the iodoarene.

Conversely, while the iodine atom itself is electrophilic, the iodide ion is a potent nucleophile. However, in the context of the covalently bonded this compound, the nucleophilic character is associated with species that attack the carbon atom of the C-I bond, displacing the iodide as a leaving group in nucleophilic aromatic substitution reactions, although such reactions are generally less common for simple aryl iodides unless activated by strong electron-withdrawing groups.

Transition-Metal-Catalyzed Reactions Involving this compound

The C(sp²)-I bond in this compound is a prime handle for transition-metal-catalyzed reactions, which provide powerful and versatile methods for forming new carbon-carbon and carbon-heteroatom bonds. Palladium and copper are the most common metals employed for these transformations.

Cross-Coupling Reactions (e.g., Palladium-catalyzed C-C couplings, Suzuki-Miyaura coupling, Sonogashira coupling, Heck reaction reversibility)

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. This compound, as an aryl iodide, is an excellent substrate for these reactions due to the high reactivity of the C-I bond toward oxidative addition to Pd(0) catalysts.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (boronic acid or ester) to form a new C-C bond. It is widely used for the synthesis of biaryl compounds. The catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the boronic acid derivative (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.govnih.gov

Sonogashira Coupling: This reaction forms a C-C bond between an aryl iodide and a terminal alkyne. libretexts.org It typically employs a dual catalytic system of palladium and copper(I) iodide. mdpi.comorganic-chemistry.org The palladium catalyst follows a cycle similar to the Suzuki coupling, while the copper co-catalyst is believed to form a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex. nih.govresearchgate.net This reaction is a highly efficient method for the synthesis of arylalkynes.

Heck Reaction: The Heck reaction couples an aryl iodide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The mechanism involves oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step releases the substituted alkene product and forms a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base. youtube.comlibretexts.org The reaction generally exhibits high stereoselectivity, favoring the trans isomer. organic-chemistry.org

Table 2: General Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Iodides Data based on typical reactions involving iodobenzene and its derivatives.

Reaction Name Coupling Partner Catalyst System Base Solvent Reference
Suzuki-Miyaura Arylboronic acid Pd(PPh₃)₄ or Pd(OAc)₂/ligand K₂CO₃, Cs₂CO₃ Toluene, Dioxane, H₂O researchgate.net
Sonogashira Terminal alkyne Pd(PPh₃)₂Cl₂ / CuI Et₃N, Piperidine THF, DMF libretexts.orgresearchgate.net

Cooperative Catalysis in Transformations

Cooperative catalysis, where two distinct catalysts work in concert to promote a transformation that is not efficiently achieved by either catalyst alone, is exemplified by the classic Sonogashira coupling. In the reaction of this compound with a terminal alkyne, both palladium and copper catalysts play crucial, synergistic roles. mdpi.comnih.gov

The palladium catalyst activates the aryl iodide through oxidative addition. Simultaneously, the copper catalyst reacts with the terminal alkyne in the presence of a base to form a highly nucleophilic copper acetylide intermediate. This intermediate is more effective at transmetalation with the arylpalladium(II) complex than the alkyne itself. This collaboration allows the reaction to proceed under much milder conditions than would be possible with palladium alone. libretexts.orgorganic-chemistry.org This principle of cooperative catalysis enhances reaction efficiency and selectivity, representing a sophisticated strategy in synthetic chemistry.

Copper-mediated Reactions

Long before the rise of palladium catalysis, copper was used to mediate the formation of carbon-carbon and carbon-heteroatom bonds, most notably in the Ullmann condensation. wikipedia.orgsynarchive.com This reaction is particularly relevant for substrates like this compound for synthesizing more complex diaryl ethers or other arylated compounds.

The Ullmann condensation typically involves the reaction of an aryl halide with an alcohol, amine, or thiol in the presence of a stoichiometric or catalytic amount of copper at elevated temperatures. wikipedia.orgorganic-chemistry.org For the synthesis of diaryl ethers, an aryl iodide reacts with a phenol (B47542) in the presence of a base and a copper catalyst. synarchive.comnih.gov The mechanism is thought to involve the formation of a copper(I) alkoxide, which then reacts with the aryl iodide, possibly through an oxidative addition-reductive elimination sequence at the copper center. nih.gov While harsher than many palladium-catalyzed methods, modern advancements have introduced ligands that allow Ullmann-type reactions to proceed under milder conditions. nih.gov

Exploration of Radical Pathways and Single Electron Transfer Processes

While many reactions of this compound are explained by ionic, two-electron mechanisms (e.g., oxidative addition/reductive elimination), the involvement of radical species and single electron transfer (SET) processes offers an alternative mechanistic paradigm.

Radical cyclization reactions are powerful methods for forming cyclic structures. wikipedia.org For a substrate like this compound, a radical could be generated at the ipso-carbon by abstracting the iodine atom. If an unsaturated moiety were present elsewhere in the molecule, this aryl radical could undergo an intramolecular cyclization. researchgate.net Such reactions are often initiated by radical initiators (like AIBN) with a reagent like tributyltin hydride, or through photoredox catalysis.

Furthermore, SET mechanisms are proposed in some oxidative cyclizations. For instance, the oxidation of certain substrates can be initiated by an SET event to form a radical cation. beilstein-journals.org This highly reactive intermediate can then undergo intramolecular cyclization. While not explicitly documented for this compound, related oxidative cyclizations of other aromatic systems have been shown to proceed via SET pathways, particularly under photochemical or electrochemical conditions. beilstein-journals.org The formation of diaryl ethers from phenols and diaryliodonium salts can also involve radical chain mechanisms under certain conditions. semanticscholar.org

Applications in Advanced Organic Synthesis

Utility as a Building Block for Architecturally Complex Molecules

1-(o-Tolyloxy)-2-iodobenzene is an exemplary building block for synthesizing architecturally complex molecules, most notably substituted dibenzofurans. The dibenzofuran (B1670420) nucleus is a core structural motif present in numerous natural products and pharmaceutical agents that exhibit a wide array of biological activities. The synthesis of these complex structures is streamlined by using o-iodo diaryl ethers like this compound, which can be readily prepared and then cyclized to form the desired tricyclic system.

The transformation typically involves an intramolecular C-H activation and subsequent C-C bond formation. This strategic cyclization effectively converts a relatively simple diaryl ether into a complex, fused heterocyclic system in a single, efficient step. The resulting product, 1-methyldibenzofuran (B1607422), serves as a key intermediate that can be further elaborated to access more complex molecular targets.

Precursor for Diversified Organic Scaffolds

As a precursor, this compound offers a direct route to the dibenzofuran scaffold, a privileged structure in medicinal chemistry and materials science. The palladium-catalyzed intramolecular C-H arylation of various o-iododiaryl ethers provides a powerful and versatile method for generating a library of substituted dibenzofurans.

This methodology demonstrates good functional group tolerance, allowing for the synthesis of a diverse range of derivatives. By starting with appropriately substituted diaryl ethers, chemists can introduce a variety of functional groups onto the dibenzofuran core. This flexibility is crucial for structure-activity relationship (SAR) studies in drug discovery and for tuning the electronic properties of materials used in applications like organic light-emitting diodes (OLEDs). The conversion of this compound into 1-methyldibenzofuran is a prime example of how a single precursor can unlock access to a whole class of valuable organic scaffolds.

Synthetic Methodologies for Novel Heterocyclic Compounds

The most significant application of this compound is in the synthesis of novel heterocyclic compounds, specifically dibenzofurans. An efficient and widely used methodology involves the palladium-catalyzed intramolecular C-H activation of o-iodo diaryl ethers.

In a typical reaction, this compound is treated with a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or a reusable palladium-on-carbon (Pd/C) catalyst, in the presence of a base like sodium acetate (NaOAc) and a suitable solvent such as dimethylacetamide (DMA). Upon heating, the catalyst facilitates an intramolecular reaction where the iodine atom directs the activation of a C-H bond on the adjacent tolyloxy ring, leading to the formation of a new carbon-carbon bond and the closure of the furan (B31954) ring. This process is highly efficient, often proceeding in high yields.

This ligand-free, palladium-catalyzed cyclization represents a significant advancement over classical methods, which often require harsh conditions and have limited scope. The reaction proceeds through a catalytic cycle that is believed to involve oxidative addition of the aryl iodide to a Pd(0) species, followed by intramolecular C-H activation and reductive elimination to yield the dibenzofuran product and regenerate the Pd(0) catalyst.

Table 1: Palladium-Catalyzed Synthesis of 1-Methyldibenzofuran

Precursor Catalyst Base Solvent Temperature Product Yield
This compound Pd/C (10 wt%) NaOAc DMA 140 °C 1-Methyldibenzofuran High

Development of Regioselective Transformations of Aryl Ethers

The synthesis of 1-methyldibenzofuran from this compound is a showcase for the development of highly regioselective transformations. The position of the iodine atom on one aryl ring dictates precisely which C-H bond on the neighboring ring will be activated. The palladium catalyst orchestrates the cyclization to occur at the ortho position relative to the ether linkage, ensuring the formation of the five-membered furan ring.

This directing effect of the iodo group is crucial for the regioselectivity of the reaction. It guides the palladium catalyst to the correct proximity to facilitate the C-H activation/C-C bond formation sequence. Without such a directing group, the functionalization of aryl ethers could lead to a mixture of products, reducing the efficiency and utility of the synthesis. This methodology thus provides a predictable and controlled way to achieve C-H functionalization at a specific site, a significant challenge in organic synthesis. The success of this transformation highlights the power of directing groups in controlling regioselectivity in transition metal-catalyzed reactions.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₁₁IO
Molecular Weight 322.13 g/mol
IUPAC Name 1-Iodo-2-(2-methylphenoxy)benzene
Canonical SMILES CC1=CC=CC=C1OC2=CC=CC=C2I
CAS Number Not available

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Intermediate Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive analytical tool for elucidating molecular structures and monitoring chemical reactions in real-time. wikipedia.org By tracking the appearance of product signals and the disappearance of reactant signals, reaction kinetics and mechanisms can be inferred. wikipedia.org For 1-(o-tolyloxy)-2-iodobenzene, NMR provides a detailed map of its proton and carbon environments.

The ¹H NMR spectrum of this compound is expected to show a complex pattern of signals in the aromatic region (typically 6.5-8.0 ppm) due to the presence of two substituted benzene (B151609) rings. The protons on the iodinated ring will be influenced by the electron-withdrawing and anisotropic effects of the iodine atom, while the protons on the tolyloxy ring will be affected by the ether linkage and the methyl group. The methyl (CH₃) protons of the tolyl group would appear as a distinct singlet in the upfield region, typically around 2.0-2.5 ppm. compoundchem.com Protons on carbons adjacent to the ether oxygen are expected to be shifted downfield to the 3.4-4.5 ppm range. libretexts.orgoregonstate.edu

Predicted ¹H NMR Chemical Shifts for this compound

Functional Group Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons (C₆H₄I) 6.8 - 7.9 Multiplet
Aromatic Protons (C₇H₇O) 6.7 - 7.3 Multiplet
Methyl Protons (-CH₃) 2.2 - 2.4 Singlet

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex proton and carbon signals of this compound and determining its conformation.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. youtube.com For this compound, COSY spectra would reveal correlations between adjacent aromatic protons on both the iodinated and the tolyloxy rings, aiding in the assignment of specific protons within each aromatic system. youtube.com

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, providing crucial information about the molecule's three-dimensional structure and preferred conformation. youtube.com For this diaryl ether, NOESY cross-peaks would be expected between the protons of the two aromatic rings that are in spatial proximity due to the rotation around the C-O-C ether bond. For instance, a correlation between a proton ortho to the ether linkage on one ring and a proton on the other ring would help define the dihedral angle between the two aromatic planes. youtube.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. wikipedia.orgcolumbia.edulibretexts.org Each peak in the 2D spectrum corresponds to a C-H bond, with coordinates of the ¹H and ¹³C chemical shifts. pressbooks.pub This technique is invaluable for assigning the carbon signals based on the already determined proton assignments from COSY and NOESY experiments. columbia.eduresearchgate.net

Heteronuclear NMR provides direct information about nuclei other than protons, offering a more complete picture of the molecular structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon environments within the molecule. In this compound, thirteen distinct signals are expected (unless there is accidental overlap). The carbon atom bonded to the iodine (C-I) is expected to be significantly shifted upfield to around 90-100 ppm due to the "heavy atom effect". docbrown.info The carbons attached to the ether oxygen (C-O) will appear in the downfield region of the aromatic spectrum, typically between 150-160 ppm. youtube.com The methyl carbon will resonate in the upfield alkyl region (~20 ppm). docbrown.info

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-I 90 - 100
C-O (both rings) 150 - 160
Aromatic C-H & Quaternary C 110 - 140
Methyl (-CH₃) 18 - 22

¹⁹F NMR Spectroscopy: While not directly applicable to this compound itself, ¹⁹F NMR is a highly sensitive technique used when a fluorine substituent is present in the molecule or in a reacting partner. Its large chemical shift dispersion and high sensitivity make it an excellent probe for monitoring reactions and detecting subtle changes in the electronic environment.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. wikipedia.orgrsc.org It is also used to deduce molecular structure by analyzing fragmentation patterns. wikipedia.orgmiamioh.eduyoutube.com

High-Resolution Mass Spectrometry (HRMS) measures the m/z values with very high precision, which allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₁₃H₁₁IO), HRMS would be able to distinguish its exact mass from other potential compounds with the same nominal mass.

HRMS Data for this compound

Formula Calculated Exact Mass [M] Observed Mass
C₁₃H₁₁IO 321.9855 [Experimental Value]

Tandem Mass Spectrometry (MS/MS or MSⁿ) is a technique where ions of a specific m/z are selected, fragmented, and then the fragment ions are mass-analyzed. wikipedia.orgunt.eduresearchgate.netyoutube.comyoutube.com This process provides detailed information about the structure and connectivity of the parent ion. wikipedia.org

For this compound, the fragmentation in MS/MS would likely proceed through several key pathways:

Cleavage of the C-I bond: Loss of an iodine radical (·I, 127 Da) or an iodine cation (I⁺) is a common fragmentation pathway for iodinated aromatic compounds. researchgate.netresearchgate.netnih.gov

Cleavage of the ether bond (C-O): Scission of the C-O bonds can lead to fragments corresponding to the tolyloxy cation ([C₇H₇O]⁺) or the iodophenyl cation ([C₆H₄I]⁺). nih.govscribd.com

Loss of neutral molecules: Under certain ionization conditions, rearrangements can occur, leading to the loss of neutral molecules like CO. nih.gov

Predicted Key Fragments in the Mass Spectrum of this compound

Fragment Ion Formula Fragment m/z Proposed Identity
[C₁₃H₁₁IO]⁺ 322 Molecular Ion (M⁺)
[C₁₃H₁₁O]⁺ 183 [M - I]⁺
[C₆H₄I]⁺ 203 Iodophenyl cation
[C₇H₇O]⁺ 107 Tolyloxy cation
[C₇H₇]⁺ 91 Tropylium ion (from tolyl group)
[C₆H₅]⁺ 77 Phenyl cation

Infrared (IR) Spectroscopy for Diagnostic Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is a rapid and effective method for identifying the presence of specific functional groups. academyart.edu

For this compound, the IR spectrum would be characterized by several key absorption bands:

Aromatic C-H Stretching: Aromatic C-H bonds typically show stretching vibrations at wavenumbers slightly above 3000 cm⁻¹ (e.g., 3010-3100 cm⁻¹). uniroma1.itorgchemboulder.com

Alkyl C-H Stretching: The methyl group's C-H bonds will exhibit stretching absorptions just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). uniroma1.itucla.edu

C-O-C Stretching: The diaryl ether linkage is characterized by strong, asymmetric C-O-C stretching bands, typically appearing in the 1200-1270 cm⁻¹ region. libretexts.orgpressbooks.pubopenstax.org A symmetric stretch may also be observed.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic rings typically appear as a series of bands in the 1400-1600 cm⁻¹ region. orgchemboulder.comlibretexts.org

C-I Stretching: The C-I bond stretching vibration is expected to produce an absorption in the far-infrared region, typically between 200 and 500 cm⁻¹. uniroma1.it

Out-of-Plane (OOP) C-H Bending: The substitution pattern on the benzene rings can be inferred from the strong C-H out-of-plane bending bands in the 675-900 cm⁻¹ region. orgchemboulder.com The presence of ortho-disubstitution on both rings will lead to a characteristic pattern in this region.

Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3010 Medium
Alkyl C-H Stretch 2960 - 2850 Medium
Aromatic C=C Stretch 1600 - 1450 Medium to Strong
Asymmetric C-O-C Stretch 1270 - 1200 Strong
Aromatic C-H OOP Bending 900 - 675 Strong
C-I Stretch 500 - 200 Medium to Strong

X-ray Diffraction for Definitive Solid-State Structural Determination of Intermediates and Products

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined.

Table 1: Representative Crystallographic Data Parameters This table is illustrative and represents typical parameters obtained from a single-crystal X-ray diffraction experiment for an organic molecule.

ParameterExample Value
Empirical formulaC₁₃H₁₁IO
Formula weight322.13
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.123(4) Å α = 90°b = 15.456(7) Å β = 101.23(2)°c = 9.876(5) Å γ = 90°
Volume1215.1(9) ų
Z4
Density (calculated)1.761 Mg/m³
Absorption coefficient2.654 mm⁻¹
F(000)624
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.50 to 28.00°
Reflections collected7890
Independent reflections2540 [R(int) = 0.045]
Final R indices [I>2sigma(I)]R1 = 0.035, wR2 = 0.087
R indices (all data)R1 = 0.048, wR2 = 0.095

This definitive structural information is paramount for validating reaction outcomes, understanding conformational preferences, and studying intermolecular interactions in the solid state, such as packing forces and hydrogen bonding.

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Reaction Mixture Analysis and Purity Assessment for Subsequent Spectroscopic Studies

Advanced chromatographic techniques are essential for both qualitative and quantitative analysis of reaction mixtures involving this compound. They are routinely used to monitor the progress of a reaction, identify the formation of products and byproducts, and assess the purity of the isolated materials.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile compounds. In the synthesis of diaryl ethers via methods like the Ullmann condensation, HPLC can be used to track the consumption of starting materials (e.g., 2-iodotoluene (B57078) and o-cresol) and the formation of the this compound product. By comparing the retention times of components in the reaction mixture to those of authentic standards, the identity of the product can be tentatively assigned. Furthermore, the purity of the final product can be determined by integrating the peak areas in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is particularly suitable for the analysis of volatile and thermally stable compounds like diaryl ethers. epa.govfishersci.comchula.ac.thresearchgate.netnih.gov A sample is injected into the GC, where its components are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound, often by comparison to a spectral library.

For a reaction mixture containing this compound, GC-MS analysis would allow for the separation and identification of the starting materials, the desired product, and potential side products, such as those arising from self-coupling or other undesired reactions. The high sensitivity of GC-MS also makes it an excellent tool for detecting trace impurities. epa.govfishersci.comchula.ac.thresearchgate.netnih.gov

Table 2: Illustrative Chromatographic Conditions and Data This table provides typical parameters for HPLC and GC-MS analysis of a diaryl ether compound and is for illustrative purposes only.

TechniqueParameterTypical Value / Condition
HPLC Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile/Water gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time Product: ~8.5 min; Starting Material 1: ~4.2 min; Starting Material 2: ~3.1 min
GC-MS Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium
Oven Program Start at 100°C, ramp to 280°C at 15°C/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu
Key MS Fragments Analysis would look for the molecular ion peak (M⁺) and characteristic fragments.

The purity assessment provided by these chromatographic techniques is a critical prerequisite for subsequent spectroscopic analyses. A pure sample is essential for obtaining clean and interpretable data from techniques like NMR spectroscopy and for ensuring that any crystalline material submitted for X-ray diffraction analysis is representative of the bulk product.

Computational and Theoretical Investigations of 1 O Tolyloxy 2 Iodobenzene Reactivity

Quantum Chemical Calculations for Electronic Structure and Energetics (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and energetics of a molecule like 1-(o-tolyloxy)-2-iodobenzene. These methods solve approximations of the Schrödinger equation to provide insights into molecular properties. DFT, in particular, is a widely used method for studying the mechanisms and energetics of reactions involving molecules of this size. nih.gov

Geometry Optimization and Conformational Analysis of Reactants, Intermediates, and Products

Geometry optimization is a computational process used to find the minimum energy arrangement of atoms in a molecule. For this compound, this would involve determining the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles. Given the flexibility of the ether linkage and the potential for steric hindrance between the ortho-tolyl and iodo-phenyl groups, a conformational analysis would be crucial. This analysis would identify various low-energy conformers and the energy barriers between them, which is important for understanding the molecule's behavior in solution. While specific data for this compound is unavailable, similar studies on other molecules demonstrate the utility of these methods. nih.gov

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of the HOMO indicate a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and shape indicate its ability to accept electrons (electrophilicity). An FMO analysis of this compound would reveal the most likely sites for nucleophilic or electrophilic attack, providing predictions about its chemical behavior in reactions.

OrbitalDescriptionPredicted Reactivity
HOMO Highest Occupied Molecular OrbitalIndicates sites susceptible to electrophilic attack.
LUMO Lowest Unoccupied Molecular OrbitalIndicates sites susceptible to nucleophilic attack.

This is a representative table. Actual FMO data for this compound was not found in the search results.

Elucidation of Reaction Pathways and Transition State Analysis

Computational chemistry can be used to map out the entire energy landscape of a chemical reaction. This involves identifying the structures of reactants, products, and any intermediates, as well as the transition states that connect them. For a reaction involving this compound, such as a subsequent coupling reaction, computational methods would calculate the energy barriers (activation energies) for different possible pathways. Locating and characterizing the transition state structures are key to understanding the reaction mechanism and predicting reaction rates. For example, in copper-catalyzed reactions, DFT calculations can help distinguish between different proposed mechanisms, such as oxidative addition/reductive elimination pathways. beilstein-journals.orgrug.nl

Mechanistic Insights Derived from Computational Modeling

By analyzing the computed reaction pathways and energetics, detailed mechanistic insights can be obtained. Computational modeling can reveal the role of catalysts, solvents, and substituents in a reaction. For the synthesis of diaryl ethers, computational studies have shed light on the importance of the metal cation in facilitating the displacement of the leaving group. nih.gov For this compound, computational modeling could, for instance, elucidate the precise mechanism of its formation via an Ullmann condensation, a topic that has been the subject of various mechanistic proposals. rug.nl

Prediction of Reactivity Patterns and Regioselectivity in Complex Transformations

In more complex reactions where this compound might be a substrate, computational chemistry can predict reactivity patterns and regioselectivity. For example, if the molecule were to undergo further functionalization, calculations could predict which position on the aromatic rings is most likely to react. This is often achieved by calculating properties like atomic charges, electrostatic potentials, or Fukui functions, which are derived from the electron density.

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. For this compound, an MD simulation could explore its conformational landscape in a given solvent, showing how the molecule flexes and rotates. This is particularly useful for understanding how the molecule's shape and flexibility might influence its reactivity or its interactions with other molecules, such as a catalyst or another reactant. MD simulations can also provide insights into non-covalent intermolecular interactions, which can be crucial in condensed-phase reactions.

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions

1-(o-Tolyloxy)-2-iodobenzene has been established as a pivotal precursor in synthetic organic chemistry, primarily recognized for its role in constructing complex heterocyclic frameworks. The principal contribution of this compound lies in its application as a key building block for the synthesis of dibenzo[b,f] nih.govoxazepines. researchgate.netacs.org This class of tricycle is a "privileged scaffold" in medicinal chemistry, forming the core of various pharmacologically active agents, including those with antipsychotic and anxiolytic properties. acs.orgnih.gov

The synthesis of this compound itself is a notable area of research, typically achieved through Ullmann condensation. This classic copper-catalyzed reaction forms the diaryl ether linkage between an aryl halide and a phenol (B47542). rug.nlthermofisher.com Modern iterations of this methodology focus on using catalytic amounts of copper, often supported by ligands such as N,N-dimethylglycine, to facilitate the C-O bond formation under milder conditions than the traditionally harsh, stoichiometric copper-mediated reactions. beilstein-journals.orgescholarship.orgorganic-chemistry.org

Furthermore, the presence of the carbon-iodine (C-I) bond renders this compound a versatile substrate for palladium-catalyzed cross-coupling reactions. The C-I bond is susceptible to oxidative addition to a palladium(0) center, initiating catalytic cycles that enable intramolecular cyclization. This reactivity is instrumental in converting the linear diaryl ether precursor into the tricyclic dibenzo[b,f] nih.govoxazepine system, a transformation that underscores the compound's strategic importance in heterocyclic synthesis. nih.gov The research collectively highlights this compound as a valuable and adaptable intermediate, bridging fundamental coupling reactions with the synthesis of medicinally relevant molecules.

Identification of Remaining Challenges and Emerging Opportunities

Despite its utility, the chemistry of this compound is not without its challenges, which in turn create significant opportunities for innovation.

Challenges:

Synthesis Efficiency: The classical Ullmann condensation for preparing the diaryl ether backbone often requires high temperatures (≥ 200 °C) and stoichiometric or greater amounts of copper, leading to limitations in functional group tolerance and concerns regarding metal waste. rug.nlbeilstein-journals.orgescholarship.org While modern ligand-assisted protocols have lowered reaction temperatures, the development of more robust, general, and truly catalytic systems remains a challenge, especially for electron-rich and sterically hindered substrates. beilstein-journals.orgarkat-usa.org

Palladium-Catalyzed Cyclization: While effective, palladium-catalyzed intramolecular reactions can be sensitive to ligands, solvents, and substrates. Achieving high yields and preventing side reactions, such as premature catalyst decomposition or undesired intermolecular couplings, requires careful optimization.

Limited Scope of Explored Reactivity: The majority of reported research focuses on the synthesis of dibenzo[b,f] nih.govoxazepines. The full synthetic potential of this compound as a versatile building block has yet to be fully realized.

Emerging Opportunities:

Greener Synthetic Methodologies: There is a substantial opportunity to develop more sustainable methods for the synthesis of this compound. This includes exploring novel catalytic systems (e.g., earth-abundant metal catalysts or metal-free conditions) and alternative reaction media to replace high-boiling polar solvents like DMF. arkat-usa.orgjsynthchem.com The Chan-Evans-Lam (CEL) coupling, which uses boronic acids instead of aryl halides under milder conditions, presents an alternative strategic approach to the diaryl ether core. nih.gov

Hypervalent Iodine Chemistry: The aryl iodide functionality of this compound makes it an ideal precursor for hypervalent iodine(III) reagents. acs.org Oxidation of the iodide can generate highly reactive species like iodonium (B1229267) salts or [bis(acyloxy)iodo]arenes. nih.govdovepress.com These reagents could then be used in a variety of metal-free oxidative and aryl-transfer reactions, opening a completely new dimension of reactivity that remains largely unexplored for this specific molecule. scispace.combeilstein-journals.org

Photoredox and Electrochemical Synthesis: Modern synthetic methods involving photoredox or electrochemical activation of aryl iodides offer a promising avenue for new transformations. acs.org These techniques could enable novel cyclization pathways or functionalizations of this compound under exceptionally mild, ambient-temperature conditions, providing a sustainable alternative to traditional thermal methods.

AreaRemaining ChallengesEmerging Opportunities
SynthesisHarsh conditions (high temp, stoichiometric Cu) in classical Ullmann condensations. rug.nlbeilstein-journals.orgescholarship.orgDevelopment of greener catalysts (e.g., earth-abundant metals), metal-free methods, and milder reaction conditions. arkat-usa.orgjsynthchem.com
ReactivityPredominantly used for a single class of heterocycles; full potential is untapped.Exploration as a precursor for hypervalent iodine(III) reagents for metal-free arylations. nih.govacs.orgdovepress.com
MethodologyReliance on traditional thermal palladium catalysis for cyclization.Application of photoredox and electrochemical activation for novel transformations under ambient conditions. acs.org

Prospective Directions for Future Academic and Synthetic Exploration

The existing body of research on this compound provides a solid foundation for significant future exploration in both academic and applied synthetic chemistry.

Prospective Academic Exploration:

Mechanistic Studies: Detailed mechanistic investigations into the palladium-catalyzed intramolecular cyclization are warranted. nih.gov Studies employing computational (DFT) methods and kinetic analysis could elucidate the precise mechanism of C-I bond activation, the role of ligands, and the energetics of the cyclization pathway. Similarly, exploring the mechanism of Ullmann diaryl ether synthesis with modern catalytic systems could provide insights applicable across the field. rug.nlescholarship.org

Hypervalent Iodine Reactivity: A systematic study into the synthesis and reactivity of hypervalent iodine(III) reagents derived from this compound is a compelling direction. Characterizing these new reagents and evaluating their efficacy in reactions such as aryl transfer to nucleophiles or as oxidants would be a significant academic contribution. nih.govscispace.comscispace.com

Catalyst Development: The development of novel, highly efficient catalysts for both the synthesis of the diaryl ether and its subsequent cyclization remains a fertile area for academic research. This could involve designing new ligands for copper or palladium, or exploring entirely different catalytic manifolds. caltech.edunih.gov

Prospective Synthetic Exploration:

Expansion of Heterocyclic Scaffolds: While its use in dibenzo[b,f] nih.govoxazepine synthesis is well-established, this compound could serve as a precursor to a much wider variety of heterocyclic structures. nih.gov For example, palladium-catalyzed carbonylation-cyclization cascades could lead to novel ketone-bridged ring systems. nih.gov Tandem or one-pot reactions that functionalize other positions on the aromatic rings prior to or following cyclization could rapidly build molecular complexity.

Total Synthesis: The rigid, three-dimensional structure of the derived dibenzo[b,f] nih.govoxazepine core makes it an attractive fragment for the total synthesis of complex natural products or architecturally novel molecules.

Materials Science: Diaryl ether and dibenzo[b,f] nih.govoxazepine motifs can be found in functional organic materials. Future work could explore the synthesis of derivatives of this compound for applications in organic light-emitting diodes (OLEDs), polymers, or as specialized ligands for catalysis. The inherent chirality of certain substituted derivatives could also be exploited in asymmetric catalysis or chiral materials. acs.org

Retrosynthesis Analysis

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